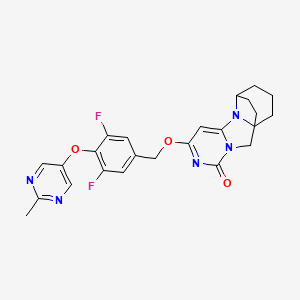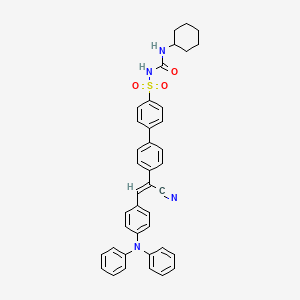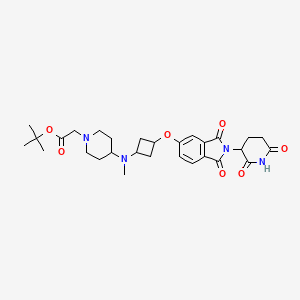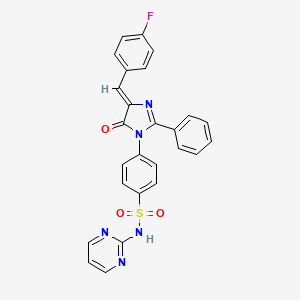
phospho-STAT3-IN-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phospho-STAT3-IN-2 is a small molecule inhibitor that targets the signal transducer and activator of transcription 3 (STAT3) pathway. STAT3 is a transcription factor involved in various cellular processes, including cell growth, apoptosis, and differentiation. Aberrant activation of STAT3 has been implicated in numerous cancers, making it a significant target for cancer therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of phospho-STAT3-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The exact synthetic route and reaction conditions can vary, but common steps include:
Formation of the core structure: This often involves the use of palladium-catalyzed cross-coupling reactions.
Functionalization: Introduction of various functional groups to enhance the compound’s activity and selectivity.
Purification: Techniques such as column chromatography and recrystallization are used to purify the final product
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing cost-effective purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Phospho-STAT3-IN-2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the functional groups involved but often include the use of catalysts and specific solvents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Applications De Recherche Scientifique
Phospho-STAT3-IN-2 has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the STAT3 pathway and its role in various chemical processes.
Biology: Helps in understanding the biological functions of STAT3, including its role in cell signaling and gene expression.
Medicine: Investigated as a potential therapeutic agent for treating cancers with aberrant STAT3 activation.
Mécanisme D'action
Phospho-STAT3-IN-2 exerts its effects by inhibiting the phosphorylation of STAT3, thereby preventing its activation and subsequent translocation to the nucleus. This inhibition disrupts the transcription of STAT3 target genes, which are involved in cell proliferation, survival, and angiogenesis. The compound specifically targets the tyrosine 705 (Tyr705) phosphorylation site on STAT3 .
Comparaison Avec Des Composés Similaires
Similar Compounds
C188-9: Another STAT3 inhibitor that targets the same pathway but with different molecular interactions.
FLLL32: Inhibits STAT3 phosphorylation and DNA binding in various cancer cell lines.
KI16: A novel inhibitor identified through high-throughput screening that targets STAT3-dependent transcription .
Uniqueness
Phospho-STAT3-IN-2 is unique in its high specificity for the Tyr705 phosphorylation site on STAT3, making it a potent inhibitor with minimal off-target effects. This specificity enhances its potential as a therapeutic agent in cancers with aberrant STAT3 activation .
Propriétés
Formule moléculaire |
C18H15NO3 |
|---|---|
Poids moléculaire |
293.3 g/mol |
Nom IUPAC |
N-hydroxy-5-(4-methoxyphenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H15NO3/c1-22-13-10-8-12(9-11-13)14-4-2-6-16-15(14)5-3-7-17(16)18(20)19-21/h2-11,21H,1H3,(H,19,20) |
Clé InChI |
NXRUTCYGVNXWIF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2=CC=CC3=C2C=CC=C3C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(2-Fluoro-4-methoxyphenyl)-2,2-dimethyl-3,4-dihydropyrano[2,3-b]pyridine-7-carboxamide](/img/structure/B12378061.png)



![2-[[2-Chloro-5-[[1-(3-chlorophenyl)-6-hydroxy-2,4-dioxopyrimidin-5-yl]methylideneamino]phenyl]methyl]-4,5-dihydroisoindole-1,3-dione](/img/structure/B12378093.png)
![(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxobutanoyl](15N)amino]-6-(15N)azanyl(1,2,3,4,5,6-13C6)hexanoic acid](/img/structure/B12378094.png)
![N-[[6-[[5-(5,6-dimethoxypyridin-3-yl)pyrazolo[1,5-a]pyrimidin-2-yl]amino]pyridin-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B12378101.png)
![6-(2,4-Dimethylphenyl)-5-methyl-11-(4-methylphenyl)sulfonylindeno[1,2-c]quinoline](/img/structure/B12378102.png)





![(2Z)-2-[(E)-3-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-3-ium-2-yl]prop-2-enylidene]-3-ethyl-1,1-dimethyl-8-sulfobenzo[e]indole-6-sulfonate](/img/structure/B12378127.png)
